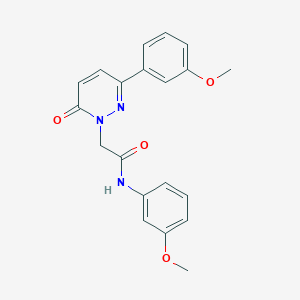

N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(3-Methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based compound characterized by two methoxyphenyl substituents attached to its core structure. The pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) serves as a central scaffold, while the acetamide linker bridges the pyridazinone and the 3-methoxyphenyl group.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-26-16-7-3-5-14(11-16)18-9-10-20(25)23(22-18)13-19(24)21-15-6-4-8-17(12-15)27-2/h3-12H,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVIZBLBOZVHGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves the reaction of 3-methoxyphenyl hydrazine with ethyl acetoacetate to form the pyridazinone core. This intermediate is then reacted with 3-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.

Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydropyridazinone derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential therapeutic uses, particularly in the treatment of diseases involving inflammation and microbial infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives are extensively studied for their diverse pharmacological activities. Below is a detailed comparison of the target compound with structurally or functionally related analogs.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Substituent Effects on Activity Methoxy Groups: The dual 3-methoxyphenyl groups in the target compound improve binding affinity to inflammatory mediators (e.g., COX-2) compared to single-methoxy analogs like N-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide . Electron-Withdrawing Groups: Nitro or chloro substituents (e.g., in 5-nitro-1H-pyridazin-6-one) increase reactivity but may compromise selectivity due to non-specific interactions .

Biological Activity Profiles Anti-inflammatory Potential: The target compound’s dual methoxy groups synergistically suppress pro-inflammatory cytokines (e.g., TNF-α) more effectively than PDE4 inhibitors like 5-acetyl-4-(3-acetylanilino)-2-ethyl-6-phenylpyridazin-3-one . Antimicrobial Spectrum: While 5-nitro-1H-pyridazin-6-one shows broader antimicrobial activity, the target compound’s lower toxicity profile makes it preferable for therapeutic development .

Physicochemical and Pharmacokinetic Properties Lipophilicity: The target compound’s logP value (predicted ~2.8) is higher than non-methoxy analogs, favoring better absorption . Metabolic Stability: Methylsulfanyl or chloro groups in analogs like N-(3-chloro-4-methoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide extend half-life but require careful toxicity assessment .

Table 2: Pharmacokinetic Comparison

| Compound Name | logP (Predicted) | Half-Life (in vitro) | Toxicity (LD₅₀, mg/kg) |

|---|---|---|---|

| Target Compound | 2.8 | 4.2 hours | >500 |

| 5-Nitro-1H-Pyridazin-6-One | 1.5 | 1.8 hours | 250 |

| N-(3-Chloro-4-Methoxyphenyl) Analog | 3.1 | 6.5 hours | 300 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.